molecular formula C17H19NO2 B5401437 N-(4-isopropoxyphenyl)-2-phenylacetamide

N-(4-isopropoxyphenyl)-2-phenylacetamide

Cat. No.: B5401437
M. Wt: 269.34 g/mol
InChI Key: SDQOCVYDTNKXRV-UHFFFAOYSA-N
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Description

N-(4-isopropoxyphenyl)-2-phenylacetamide is a substituted acetamide derivative characterized by an isopropoxy group at the para position of the phenyl ring attached to the nitrogen atom and a phenyl group at the acetamide’s α-carbon.

The isopropoxy group (-OCH(CH₃)₂) is an electron-donating substituent, which may enhance solubility in organic solvents compared to simpler acetamides like N-phenyl-2-phenylacetamide . Such substitutions are common in pharmaceutical intermediates, as seen in compounds like N-(4-{[(methylethyl)amino]sulfonyl}phenyl)-2-[4-(methylethyl)phenoxy]acetamide, where bulky groups modulate bioavailability .

Properties

IUPAC Name

2-phenyl-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(2)20-16-10-8-15(9-11-16)18-17(19)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQOCVYDTNKXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity

Substituents on the phenyl ring significantly influence reactivity in alkylation and benzylation reactions. Key comparisons include:

Compound Substituent Reactivity Trend Mechanism Reference
N-(4-nitrophenyl)-2-phenylacetamide -NO₂ (electron-withdrawing) Higher reactivity than N-phenyl analogs due to increased anion nucleophilicity Interfacial (phase-transfer catalysis)
N-(4-chlorophenyl)-2-phenylacetamide -Cl (electron-withdrawing) Moderate reactivity; higher selectivity in benzylation Interfacial mechanism
N-(4-isopropoxyphenyl)-2-phenylacetamide -OCH(CH₃)₂ (electron-donating) Predicted lower reactivity due to reduced anion stability Likely extraction mechanism Inferred
N-phenyl-2-phenylacetamide -H Baseline reactivity Mixed mechanisms

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance reactivity by stabilizing intermediates in nucleophilic substitution reactions .
  • Electron-donating groups (e.g., -OCH(CH₃)₂) may reduce reactivity but improve solubility, making them advantageous in drug design .

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